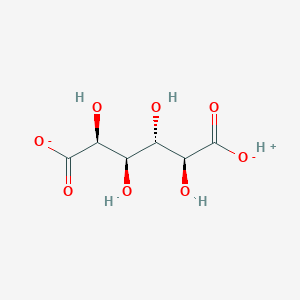
D-altrarate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-altrarate(1-) is an altrarate(1-) that is the conjugate base of D-altraric acid. It is a conjugate base of a D-altraric acid. It is a conjugate acid of a D-altrarate(2-). It is an enantiomer of a L-altrarate(1-).
Aplicaciones Científicas De Investigación
Hepatotoxicity in Rheumatoid Arthritis and Chronic Viral Hepatitis Patients
Research shows that the use of disease-modifying anti-rheumatic drugs (DMARDs) in rheumatoid arthritis (RA) patients with chronic viral hepatitis (CVH) is associated with a high incidence of hepatotoxicity. This includes drugs like hydroxychloroquine, which is generally believed to be less hepatotoxic (Mok et al., 2000).
Hepatotoxicity in RA or Psoriatic Arthritis Treated with Methotrexate and/or Leflunomide
Another study explored the incidence of elevated alanine aminotransferase/aspartate aminotransferase (ALT/AST) enzymes associated with methotrexate (MTX), leflunomide (LEF) and MTX+LEF versus other DMARDs in patients with RA or psoriatic arthritis (PsA). Elevated ALT/AST levels developed in 14–35% of patients initiating DMARD therapy (Curtis et al., 2009).
Protective Effects of Dehydrocavidine on Acute Hepatotoxicity
Dehydrocavidine (DC), a main active ingredient of Corydalis saxicola Bunting, was found to have a potent hepatoprotective effect on carbon tetrachloride-induced liver injury in rats through its antioxidant activity (Wang et al., 2008).
Safety of Stable Isotopes in Clinical Research
Approaching half a century of stable-isotope usage in human metabolic studies, including D isotopes, has been without documented significant adverse effect. Side-effects with acute D dosing are transitory with no demonstrated evidence of permanent deleterious action (Jones & Leatherdale, 1991).
Safety of Biologic and Nonbiologic DMARD Therapy in Veterans with RA and Hepatitis C Virus Infection
A study examining the effect of DMARD therapy on hepatotoxicity among patients with RA and hepatitis C virus (HCV) infection found that ALT elevations were uncommon, with a higher frequency observed in treatment episodes with current biologic use (Burton et al., 2017).
Vitamins A and D Failing to Protect Against Tuberculosis-Drug-Induced Liver Injury
Vitamin A and D supplementation did not protect against tuberculosis-drug-induced liver injury, suggesting the need for further evaluation of higher dosages and effects of different genotypes for metabolic enzymes or receptors (Xiong et al., 2021).
Accuracy of Assays for 25-Hydroxyvitamin D
A study on the accuracy of serum 25-hydroxyvitamin D (25OHD) assays highlighted the interlaboratory variability and the challenges in reliably measuring 25-hydroxyvitamin D2 (25OHD2), which is essential for monitoring vitamin-D-deficient patients receiving ergocalciferol (Carter et al., 2004).
Diammonium Glycyrrhizinate Mitigating Liver Injury
Diammonium glycyrrhizinate (DG) significantly decreased serum ALT and AST levels and improved the histological damage in concanavalin A-induced autoimmune liver injury in mice. The protective effect of DG may be attributed to its inhibitory activities on inflammatory cytokines in the liver, lymphocyte apoptosis in the thymus, NKT cells proliferation, and activation of CD8+T cells (Gao et al., 2019).
Tenofovir Disoproxil Fumarate in Adolescents with Chronic Hepatitis B
Tenofovir disoproxil fumarate (DF) was found to be well tolerated and highly effective at suppressing hepatitis B virus (HBV) DNA and normalizing alanine aminotransferase (ALT) values in both treatment-naïve adolescents and those with prior exposure to HBV therapy (Murray et al., 2012).
Propiedades
Nombre del producto |
D-altrarate(1-) |
|---|---|
Fórmula molecular |
C6H9O8- |
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
hydron;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3-,4-/m0/s1 |
Clave InChI |
DSLZVSRJTYRBFB-YCAKELIYSA-M |
SMILES isomérico |
[H+].[C@@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |
SMILES canónico |
[H+].C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)


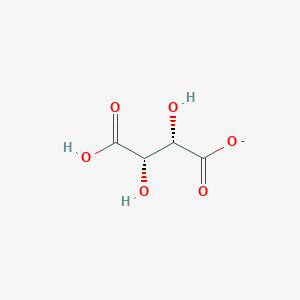
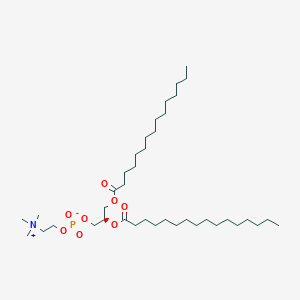
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
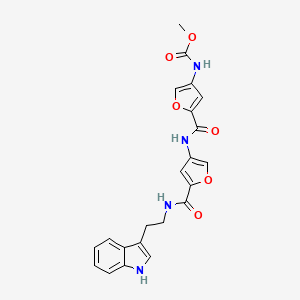
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)


![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)
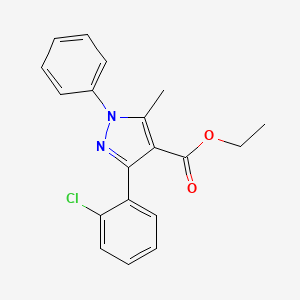
![(4aR,7aR)-9-methoxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-benzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1263806.png)
